DL-Tryptophan
Overview
Description
DL-Tryptophan, also known as 2-amino-3-(1H-indol-3-yl)propanoic acid, is a racemic mixture of the D- and L- forms of tryptophan. Tryptophan is an essential amino acid that plays a crucial role in protein biosynthesis. It contains an α-amino group, an α-carboxylic acid group, and an indole side chain, making it a polar molecule with a non-polar aromatic beta carbon substituent. Tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 .
Mechanism of Action
Target of Action
DL-Tryptophan, a variant of the essential amino acid tryptophan, primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The D-stereoisomer of tryptophan is occasionally found in naturally produced peptides .
Mode of Action
This compound interacts with its targets through various mechanisms. For instance, the indole side chain of tryptophan can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .
Biochemical Pathways
This compound primarily affects three metabolic pathways: the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major metabolic pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . The 5-hydroxytryptamine pathway is involved in various physiological processes and plays important roles throughout the body .
Pharmacokinetics
It is known that tryptophan is an essential amino acid in the human diet, and it is primarily metabolized in the gut .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific pathway involved. For instance, in the kynurenine pathway, tryptophan metabolites can regulate various cellular biological functions, including immune response, cell proliferation, and migration . In the 5-hydroxytryptamine pathway, tryptophan is converted to serotonin, a neurotransmitter that plays a key role in mood regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the metabolism of dietary tryptophan occurs locally in the gut, with about 5% metabolized by gut microbes . Therefore, the gut microbiome can significantly influence the action of this compound .
Biochemical Analysis
Biochemical Properties
DL-Tryptophan is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for serotonin, a neurotransmitter synthesized via tryptophan hydroxylase . It can also be metabolized into melatonin, a hormone that regulates circadian rhythms, and vitamin B3 (nicotinic acid) .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, the conversion of this compound into serotonin can affect mood and sleep patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the enzyme tryptophan hydroxylase to initiate the synthesis of serotonin .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is part of the 5-hydroxyindole and the kynurenine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan can be achieved through several methods. One common synthetic route involves the Michael-type condensation between acrolein and ethyl acetamidomalonate, catalyzed by various organic and inorganic bases. The product, r-acetamido-r, r-dicarbethoxybutyraldehyde, is then converted into ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate via the Fischer indole synthesis. Subsequent hydrolysis and decarboxylation yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria. These bacteria are designed to overproduce tryptophan by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often occur at the indole ring, where electrophilic substitution can introduce various functional groups.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of kynurenine and other metabolites.
Reduction: Reduction reactions typically yield tryptophan derivatives with modified side chains.
Substitution: Substitution reactions can produce a variety of indole derivatives with different functional groups attached to the indole ring
Scientific Research Applications
DL-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various indole derivatives and peptides.
Biology: this compound is used in studies related to protein structure and function, as well as in the investigation of metabolic pathways.
Medicine: It serves as a precursor for the synthesis of serotonin and melatonin, which are important in the treatment of mood disorders and sleep-related issues.
Industry: this compound is used in the production of dietary supplements and as a feed additive to improve animal growth and health
Comparison with Similar Compounds
DL-Tryptophan is unique among amino acids due to its indole side chain, which allows for specific biochemical interactions. Similar compounds include:
L-Tryptophan: The naturally occurring enantiomer, which is more commonly found in proteins and has similar biochemical roles.
D-Tryptophan: The D-enantiomer, which is less common and has different metabolic pathways.
Phenylalanine and Tyrosine: Aromatic amino acids with single-ring structures, unlike the indole ring of tryptophan
This compound’s unique structure and role as a precursor to important biomolecules make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021418 | |
Record name | DL-Tryptophan | |
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Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Tryptophan | |
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Record name | (±)-Tryptophan | |
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Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg | |
Record name | (±)-Tryptophan | |
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CAS No. |
54-12-6, 27813-82-7, 73-22-3 | |
Record name | (±)-Tryptophan | |
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Record name | Tryptophan, DL | |
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Record name | TRYPTOPHAN, DL- | |
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Record name | (±)-Tryptophan | |
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Melting Point |
293 °C | |
Record name | (±)-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Tryptophan?
A1: this compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic this compound [].
Q3: How stable is this compound under different conditions?
A: While specific stability data under various conditions might require further investigation, this compound's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].
Q4: What is the primary mechanism of action of this compound?
A4: this compound, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.
Q5: How does this compound influence the kynurenine pathway?
A: Research indicates that this compound administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to this compound-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].
Q6: Does this compound affect serotonin levels?
A6: While not directly addressed in the provided research, this compound, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.
Q7: What are the potential applications of this compound based on its biological activity?
A7: this compound's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.
Q8: How do structural modifications of this compound affect its activity?
A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].
Q9: Are there specific drug delivery strategies being explored for this compound or its analogs?
A: While the provided research doesn't directly address specific drug delivery strategies for this compound, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.
Q10: How is this compound metabolized in the body?
A10: this compound is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.
Q11: What in vitro models have been used to study this compound?
A: Researchers have used various in vitro models to investigate this compound's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].
Q12: What is known about the toxicity profile of this compound?
A: The provided research touches upon some aspects of this compound's safety profile. For example, in mice, this compound administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.
Q13: Are there any long-term effects associated with this compound use?
A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged this compound supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].
Q14: What are potential future research directions for this compound?
A14: Future research could focus on:
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